Carrabiose - 19253-99-7

Carrabiose

Catalog Number: EVT-1515988
CAS Number: 19253-99-7
Molecular Formula: C25H29NO8S3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carrabiose is a natural product found in Chondrus ocellatus with data available.
Overview

Carrabiose is a disaccharide composed of two galactose units linked by specific glycosidic bonds. It is a notable component of carrageenan, a polysaccharide extracted from red algae, primarily used in food and pharmaceutical industries due to its gelling, thickening, and stabilizing properties. Carrabiose is classified as a sulfated galactan, reflecting its structural characteristics and biological significance.

Source

Carrabiose is derived from carrageenan, which is obtained from various species of red algae such as Chondrus crispus and Kappaphycus alvarezii. These algae produce carrageenan as a structural polysaccharide in their cell walls, which can be enzymatically or chemically processed to yield carrabiose and other oligosaccharides.

Classification

Carrabiose falls under the category of sulfated polysaccharides. It is specifically classified as a galactan, which is characterized by its repeating galactose units. The presence of sulfate groups in its structure distinguishes it from other simple sugars and contributes to its unique functional properties.

Synthesis Analysis

Methods

The synthesis of carrabiose can be achieved through various methods, including enzymatic processes and chemical synthesis. Enzymatic synthesis typically involves the use of specific glycosyltransferases that catalyze the formation of glycosidic bonds between galactose units.

Technical Details:

  1. Enzymatic Synthesis:
    • Enzymes such as galactosyltransferases are utilized to link two galactose molecules.
    • The process often requires specific conditions (pH, temperature) for optimal enzyme activity.
    • The purification of enzymes can involve chromatographic techniques, including hydrophobic interaction chromatography and ion-exchange chromatography .
  2. Chemical Synthesis:
    • Carrabiose can also be synthesized through chemical methods involving protecting group strategies to control the formation of glycosidic bonds.
    • Acidic methanolysis may be employed to hydrolyze sulfate groups for further analysis or modification .
Molecular Structure Analysis

Structure

Carrabiose consists of two galactose units linked by an α-(1→3) or β-(1→4) glycosidic bond, depending on the specific type of carrageenan from which it is derived. The molecular formula for carrabiose is typically represented as C12H22O11SC_{12}H_{22}O_{11}S, indicating the presence of sulfate groups.

Data

  • Molecular Weight: Approximately 366.33 g/mol
  • Structural Features: Carrabiose exhibits a cyclic structure due to the formation of an anhydro ring in certain conditions, which enhances its gelling properties.
Chemical Reactions Analysis

Reactions

Carrabiose participates in various chemical reactions typical of carbohydrates, including hydrolysis and sulfation.

Technical Details:

  • Hydrolysis reactions can yield free galactose units when carrabiose is treated with acid or enzymes under specific conditions.
  • Sulfation reactions involve the addition of sulfate groups to hydroxyl positions on the sugar units, often catalyzed by sulfotransferases during biosynthesis .
Mechanism of Action

Process

The mechanism of action for carrabiose primarily revolves around its ability to form gels and stabilize emulsions in food products. This behavior is attributed to its molecular structure, which allows for hydrogen bonding and hydrophobic interactions among molecules.

Data

  • Carrabiose's gel-forming ability is significantly influenced by its degree of sulfation and molecular weight.
  • Studies have shown that higher sulfation levels enhance viscosity and gel strength, making it suitable for various applications in food science and pharmaceuticals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; solubility can vary with temperature and pH.
  • Viscosity: Exhibits high viscosity when dissolved in water, especially at elevated concentrations.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under strong alkaline conditions.
  • Reactivity: Reacts with reducing agents and undergoes hydrolysis under acidic conditions.

Relevant analyses indicate that carrabiose maintains its functional properties across a range of temperatures and pH levels, making it versatile for industrial applications.

Applications

Carrabiose has various scientific uses primarily due to its gelling and thickening properties:

  • Food Industry: Used as a thickener, stabilizer, and emulsifier in dairy products, desserts, and sauces.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its biocompatibility and ability to form hydrogels.
  • Biotechnology: Utilized in cell culture media and as a component in tissue engineering scaffolds due to its favorable mechanical properties.

Properties

CAS Number

19253-99-7

Product Name

Carrabiose

Molecular Formula

C25H29NO8S3

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